molecular formula C10H12FN B12301980 rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis

Cat. No.: B12301980
M. Wt: 165.21 g/mol
InChI Key: RGPBQGQCCHKURC-UHFFFAOYSA-N
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Description

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis is a chiral compound with significant interest in the field of organic chemistry. This compound features a fluorine atom and a phenyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrrolidine and benzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure racemic mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis involves its interaction with specific molecular targets. The fluorine atom and phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,4R)-4-phenyl-3,4-piperidinediol hydrochloride: This compound shares a similar pyrrolidine structure but with different functional groups.

    rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride: Another fluorinated compound with a different ring structure.

    rac-(3R,4R)-4-(Hydroxymethyl)piperidine-3,4-diol hydrochloride: A compound with hydroxyl groups instead of a phenyl group.

Uniqueness

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis is unique due to its specific combination of a fluorine atom and a phenyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

3-fluoro-4-phenylpyrrolidine

InChI

InChI=1S/C10H12FN/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2

InChI Key

RGPBQGQCCHKURC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)C2=CC=CC=C2

Origin of Product

United States

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